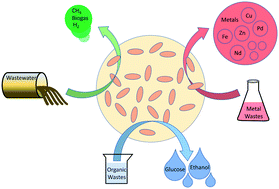Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†
Environmental Science: Water Research & Technology Pub Date: 2020-11-20 DOI: 10.1039/D0EW00750A
Abstract
Encapsulation technology has been extensively investigated for various microbiological applications for decades. Combined with biological processes, encapsulated bacteria have great potential to efficiently and cost-effectively recover resources (e.g., hydrogen, methane, metals) from various waste streams, such as wastewater, metal wastes, and sludge. This review focuses on recent advances in four areas: encapsulation of specific bacteria or biocatalysts, effectiveness in separating the solids retention time from the hydraulic retention time, control of the encapsulant internal environment, and improved reusability and storability of encapsulated bacteria. In most cases, encapsulation technology enhanced biological resource recovery by facilitating stable high-rate operation; nevertheless, challenges remain that limit application. Consequently, this review points to three major research opportunities that, if addressed, could enable broader application of encapsulated bacteria for resource recovery: (1) encapsulant impacts on bacterial growth, leakage, and community changes with time, (2) use of encapsulant chemistry to control the encapsulant internal environment, and (3) modifications of the encapsulant matrix to improve the reusability and storage of bacteria. With the better control and predictability that should result, the use of encapsulation technology in biological processes could be further advanced as a reliable and efficient option for resource recovery.


Recommended Literature
- [1] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
- [2] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [3] Atom-economical, catalyst-free hydrosulfonation of densely functionalized alkenes: access to oxindole-containing sulfones†
- [4] Stoichiometric reactions of methylparathion with a palladium aryl oxime metallacycle
- [5] The synthesis and crystallographic structures of novel bora-oxazino-oxazolidine derivatives of resorcarene†
- [6] Contents list
- [7] Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells
- [8] One-step synthesis of trimetallic Pt–Pd–Ru nanodendrites as highly active electrocatalysts†
- [9] Determination of Cl/C and Br/C ratios in pure organic solids using laser-induced plasma spectroscopy in near vacuum ultraviolet†
- [10] Facile synthesis of biarylmethanes and tetrasubstituted arenes via a base-mediated [3 + 3] benzannulation reaction of Morita–Baylis–Hillman adducts and unsaturated sulfones †

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 124252-41-1
-
CAS no.: 108561-00-8









